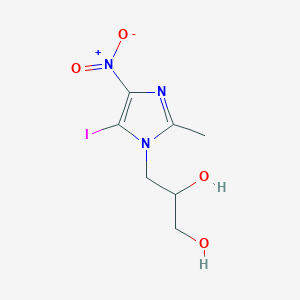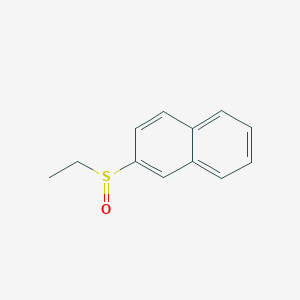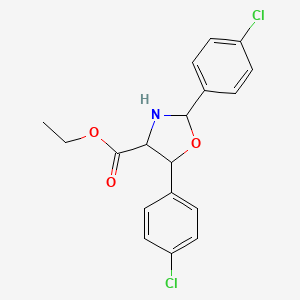
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate is a chemical compound with the following structural formula:
CH3CH2NCOCH2C(C6H4Cl)2O
It belongs to the class of oxazolidine derivatives and contains two 4-chlorophenyl groups attached to an oxazolidine ring. This compound has interesting properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes: The synthesis of Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate involves the reaction of ethyl chloroformate with 4-chloroaniline to form the corresponding carbamate. Subsequent cyclization of the carbamate with ethylenediamine leads to the formation of the oxazolidine ring. The esterification of the oxazolidine with ethanol yields the final product.
Reaction Conditions:- Ethyl chloroformate reacts with 4-chloroaniline in the presence of a base (such as triethylamine) to form the carbamate intermediate.
- Cyclization occurs by heating the carbamate with ethylenediamine.
- Esterification with ethanol is typically carried out using acid catalysis.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification steps, and safety considerations are essential for large-scale production.
Analyse Des Réactions Chimiques
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Ring Opening: The oxazolidine ring can be opened under specific conditions.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate finds applications in:
Medicinal Chemistry: It may exhibit biological activity due to its structural features. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.
Polymer Chemistry: The oxazolidine ring can participate in polymerization reactions, leading to novel materials.
Pesticide Development: The compound’s chlorophenyl groups make it relevant for designing agrochemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate shares structural similarities with other oxazolidine derivatives, but its unique combination of functional groups distinguishes it. Similar compounds include other oxazolidines and related heterocycles.
Propriétés
Numéro CAS |
109918-43-6 |
|---|---|
Formule moléculaire |
C18H17Cl2NO3 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO3/c1-2-23-18(22)15-16(11-3-7-13(19)8-4-11)24-17(21-15)12-5-9-14(20)10-6-12/h3-10,15-17,21H,2H2,1H3 |
Clé InChI |
VIEHLGUOVVRWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(OC(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
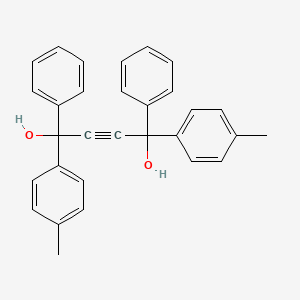
![Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-](/img/structure/B14313202.png)
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
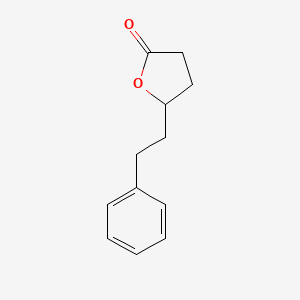
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
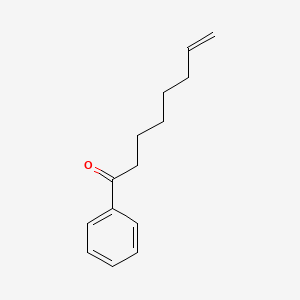
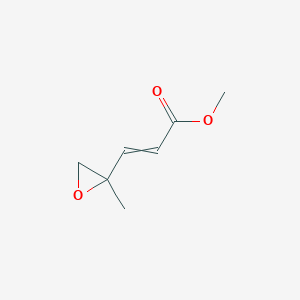
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
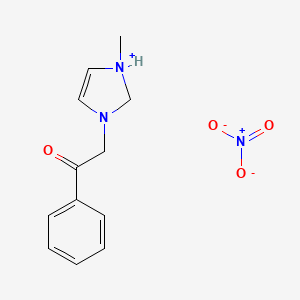
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
